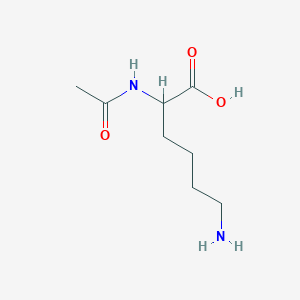

N-Alpha-acetyllysine

Description

Contextual Definition and Classification within Amino Acid Derivatives

N-Alpha-acetyllysine, chemically known as (2S)-2-acetamido-6-aminohexanoic acid, is classified as an N-acyl-alpha-amino acid. hmdb.caymdb.cafoodb.cacontaminantdb.ca This classification signifies that an acetyl group (CH₃CO) is attached to the alpha-amino group (the amino group bonded to the alpha-carbon) of a lysine (B10760008) residue. hmdb.caymdb.cafoodb.cacontaminantdb.ca It is considered a derivative of the proteinogenic alpha-amino acid L-lysine. hmdb.ca This modification can occur on free L-lysine or, more commonly, at the N-terminus of proteins. hmdb.cafrontiersin.org

Found in eukaryotes from yeast to humans, this compound can be generated through two primary pathways: the direct action of N-alpha-acetyltransferases (NATs) on proteins or the breakdown of N-terminally acetylated proteins. hmdb.ca Unlike the basic amino acid L-lysine, the acetylation of the alpha-amino group results in a zwitterionic compound with altered chemical properties, including increased hydrophobicity. hmdb.cawikipedia.org

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₈H₁₆N₂O₃ hmdb.ca |

| IUPAC Name | (2S)-2-acetamido-6-aminohexanoic acid nih.gov |

| Molecular Weight | 188.22 g/mol nih.gov |

| Classification | N-acyl-alpha-amino acid hmdb.ca |

| Synonyms | Nα-Acetyl-L-lysine, N2-acetyl-L-lysine nih.gov |

Historical Perspectives on the Discovery and Recognition of N-Alpha-Acetylation

The discovery of protein acetylation dates back over half a century, with N-alpha-terminal acetylation being identified as a major modification in eukaryotic cells. nih.govresearchgate.net Early research in the 1970s revealed that a significant portion, approximately 80%, of soluble proteins in mammalian cells were N-alpha-terminally acetylated. nih.gov These pioneering studies also established that N-alpha-acetylation is predominantly a co-translational event, occurring on nascent polypeptide chains as they emerge from the ribosome. nih.gov Specifically, it was observed to happen when about 25 to 70 amino acid residues have been polymerized. nih.gov

The enzymes responsible for this modification, N-alpha-acetyltransferases (NATs), were identified much later. nih.gov The first, the yeast NatA complex, was discovered in 1989. nih.gov Subsequent research has identified a variety of NATs in eukaryotes, each with specific substrate preferences. nih.govmdpi.com The recognition of N-alpha-acetylation as a widespread and fundamental protein modification has grown, with estimates suggesting that 80-90% of soluble human proteins are N-terminally acetylated. oup.com

Fundamental Distinctions between N-Alpha- and N-Epsilon-Acetylation: Mechanisms and Biological Implications

Acetylation of lysine can occur at two different positions: the alpha-amino group (N-alpha-acetylation) or the epsilon-amino group of the side chain (N-epsilon-acetylation). frontiersin.orgebi.ac.ukwikipedia.org These two modifications are catalyzed by different classes of enzymes and have distinct biological roles. frontiersin.orgfrontiersin.org

N-Alpha-Acetylation is the addition of an acetyl group to the α-amino group of the N-terminal amino acid of a protein. frontiersin.orgspandidos-publications.com This process is catalyzed by N-terminal acetyltransferases (NATs). wikipedia.org In eukaryotes, N-alpha-acetylation is largely an irreversible and co-translational modification, meaning it occurs as the protein is being synthesized on the ribosome. frontiersin.orgcusabio.comembopress.orgelifesciences.org It is a very common modification, affecting a large percentage of eukaryotic proteins. researchgate.net The primary biological implications of N-alpha-acetylation include influencing protein stability, subcellular localization, and protein-protein interactions. researchgate.netwikipedia.org For instance, it can protect proteins from degradation by blocking N-terminal ubiquitination. researchgate.net

N-Epsilon-Acetylation , on the other hand, is the reversible addition of an acetyl group to the ε-amino group of a lysine residue within a protein chain. frontiersin.orgnih.gov This modification is catalyzed by lysine acetyltransferases (KATs) and reversed by lysine deacetylases (KDACs). wikipedia.orgfrontiersin.org Unlike the widespread nature of N-alpha-acetylation, N-epsilon-acetylation is a dynamic and highly regulated process that often serves as a molecular switch to control protein function. nih.govpnas.org It plays a crucial role in regulating gene expression through the modification of histones, as well as modulating the activity of various enzymes and transcription factors. wikipedia.orgnih.govhmdb.ca

The key differences between these two types of acetylation are summarized in the table below.

Table 2: Comparison of N-Alpha- and N-Epsilon-Acetylation

| Feature | N-Alpha-Acetylation | N-Epsilon-Acetylation |

| Site of Modification | Alpha-amino group of the N-terminal amino acid frontiersin.org | Epsilon-amino group of internal lysine residues frontiersin.org |

| Enzymes | N-terminal acetyltransferases (NATs) wikipedia.org | Lysine acetyltransferases (KATs) and Deacetylases (KDACs) wikipedia.orgfrontiersin.org |

| Timing | Primarily co-translational frontiersin.orgnih.gov | Post-translational nih.gov |

| Reversibility | Generally considered irreversible frontiersin.orgspandidos-publications.com | Reversible frontiersin.orgnih.gov |

| Prevalence | Affects a majority of eukaryotic proteins oup.com | Affects a wide range of proteins, but is highly regulated nih.gov |

| Primary Biological Role | Protein stability, localization, protein-protein interactions researchgate.net | Regulation of enzyme activity, gene expression (histone modification) nih.govhmdb.ca |

Structure

3D Structure

Properties

CAS No. |

152473-69-3 |

|---|---|

Molecular Formula |

C8H16N2O3 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

2-acetamido-6-aminohexanoic acid |

InChI |

InChI=1S/C8H16N2O3/c1-6(11)10-7(8(12)13)4-2-3-5-9/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13) |

InChI Key |

VEYYWZRYIYDQJM-UHFFFAOYSA-N |

SMILES |

CC(=O)NC(CCCCN)C(=O)O |

Canonical SMILES |

CC(=O)NC(CCCCN)C(=O)O |

melting_point |

256-258°C |

Other CAS No. |

1946-82-3 |

physical_description |

Solid |

Synonyms |

N-acetyl poly-L-lysine N-acetyl polylysine |

Origin of Product |

United States |

Biological Distribution and Occurrence of N Alpha Acetyllysine

N-Alpha-acetyllysine is not confined to a specific branch of life but is found across eukaryotes, prokaryotes, and archaea. hmdb.ca This broad distribution highlights its fundamental role in cellular processes.

Ubiquitous Presence Across Domains of Life: Eukarya, Prokarya, and Archaea

This compound is a naturally occurring compound in eukaryotes, ranging from single-celled yeast to complex organisms like plants and humans. hmdb.ca While N-terminal acetylation is a highly prevalent modification in eukaryotes, it is considered a rarer event in bacteria. asm.orgresearchgate.netuni-frankfurt.de In archaea, the prevalence of N-terminal acetylation varies among different species, with a considerable fraction of proteins being modified in haloarchaea and Sulfolobus, but seemingly less so in methanogenic archaea. researchgate.netuni-frankfurt.denih.gov

The GNAT (Gcn5-related N-acetyltransferase) superfamily of enzymes, responsible for protein acetylation, is found in eukaryotes, prokaryotes, and archaea. frontiersin.org This widespread presence of the enzymatic machinery underscores the broad evolutionary conservation of this modification.

Quantitative Representation in Eukaryotic Proteomes (e.g., Human, Yeast)

N-terminal acetylation is one of the most common protein modifications in eukaryotes. biorxiv.orgfrontiersin.org It is estimated that a significant portion of the proteome in higher organisms is either partially or fully acetylated. biorxiv.org

Detailed research findings indicate substantial quantitative representation in human and yeast proteomes:

Human Proteome: Approximately 80-90% of soluble human proteins are thought to be acetylated at their N-terminus. frontiersin.org Some estimates suggest about 85% of all human proteins undergo this modification. hmdb.ca

Yeast Proteome (Saccharomyces cerevisiae): In yeast, it is estimated that around 50-70% of proteins are N-terminally acetylated. frontiersin.orgcore.ac.uk One source states that approximately 68% of all yeast proteins are acetylated at their N-terminus. hmdb.ca The yeast metabolome database also lists this compound as a component of Saccharomyces cerevisiae. ymdb.ca

The high prevalence of N-terminal acetylation in these eukaryotic model organisms points to its critical role in fundamental cellular functions.

Table 1: Estimated Prevalence of N-Terminal Acetylation in Eukaryotic Proteomes

| Organism | Estimated Percentage of N-Terminally Acetylated Proteins |

| Human | 80-90% hmdb.cafrontiersin.org |

| Yeast (Saccharomyces cerevisiae) | 50-70% frontiersin.orgcore.ac.uk |

Identified Occurrence in Bacterial and Archaeal Species

While less common than in eukaryotes, N-Alpha-acetylation does occur in prokaryotes and archaea. hmdb.caasm.org In bacteria, N-terminal acetylation is considered a post-translational modification. frontiersin.org Several proteins from prokaryotes and archaea have been identified as being modified by N-terminal acetylation. hmdb.ca

In archaea, studies have revealed that a significant number of proteins in haloarchaea and Sulfolobus are N-terminally acetylated. researchgate.netuni-frankfurt.de However, this modification appears to be less frequent in methanogenic archaea. researchgate.netnih.gov For instance, Nε-acetyl-β-lysine has been found in methanogenic archaea as a compatible solute for salt adaptation. researchgate.net While distinct from this compound, this highlights the role of lysine (B10760008) acetylation in archaeal stress response.

Endogenous Metabolite Status and Identified Biological Sources

This compound is recognized as an active endogenous metabolite. selleckchem.commedchemexpress.com This means it is produced within the cells of organisms and participates in metabolic processes. It has been reported as a human metabolite and has been identified in various organisms, including Arabidopsis thaliana and Schizosaccharomyces pombe. nih.govnih.gov

The generation of this compound can occur through two primary biological pathways:

Proteolytic Degradation of N-acetylated Proteins: N-acetylated amino acids can be released from peptides that are generated during the breakdown of proteins. hmdb.cahmdb.ca This process is facilitated by enzymes such as N-acylpeptide hydrolase. hmdb.cahmdb.ca

Direct Enzymatic Synthesis: this compound can be synthesized directly from L-lysine and acetyl-CoA. hmdb.cahmdb.ca This reaction is catalyzed by the enzyme lysine N-acetyltransferase. hmdb.cahmdb.ca In bacteria, all identified protein acetyltransferases belong to the GNAT superfamily. frontiersin.org

The presence of these well-defined biosynthetic routes confirms the status of this compound as an integral component of cellular metabolism.

Biosynthesis and Metabolic Pathways of N Alpha Acetyllysine

Enzymatic Pathways of N-Alpha-Acetylation

The formation of N-Alpha-acetyllysine through enzymatic processes is a highly regulated and specific event within organisms. hmdb.caoup.com This modification, known as N-alpha-acetylation, primarily involves the transfer of an acetyl group to the alpha-amino (Nα) group of a lysine (B10760008) residue. This can occur on free L-lysine or, more commonly, on the N-terminal lysine residue of a protein. hmdb.canih.gov The primary enzymes responsible for this reaction are N-acetyltransferases (NATs), which utilize acetyl-coenzyme A as the acetyl donor. oup.comnih.gov N-acetylated amino acids like this compound can also be generated through the breakdown of larger N-acetylated proteins by enzymes called hydrolases. hmdb.ca

Role of N-Acetyltransferases (NATs) in N-Alpha-Acetylation

N-Acetyltransferases (NATs) are the principal enzymes catalyzing the N-alpha-acetylation of proteins, a common modification in eukaryotes. hmdb.caoup.com These enzymes belong to a larger family known as GCN5-related N-acetyltransferases (GNATs). oup.compnas.org The majority of these reactions are performed by three main enzyme complexes—NatA, NatB, and NatC—which often associate with ribosomes to acetylate proteins as they are being synthesized. hmdb.caplos.org This process, termed co-translational acetylation, is considered largely irreversible. wikipedia.orgresearchgate.net While NATs primarily target the N-terminal α-amino group, some have demonstrated dual activity, also acetylating the ε-amino group of internal lysine residues, a function typically reserved for lysine acetyltransferases (KATs). plos.orgmdpi.comnih.gov

The major N-terminal acetyltransferase complexes exhibit distinct specificities, largely determined by the amino acid sequence at the N-terminus of the substrate protein. hmdb.caresearchgate.net

NatA: This complex is the most prevalent, responsible for acetylating approximately 38-40% of proteins in humans. wikipedia.orgnih.gov It acts after the initial methionine (iMet) is cleaved from the protein, targeting nascent proteins with small N-terminal residues such as Alanine, Serine, Threonine, Valine, Glycine, and Cysteine. plos.orgresearchgate.netnih.gov

NatB: The NatB complex acetylates around 21% of the human proteome. wikipedia.orgbiorxiv.org Its substrates are proteins that retain their initiator methionine. NatB specifically recognizes N-termini where the methionine is followed by Aspartate, Glutamate (B1630785), Asparagine, or Glutamine (MD-, ME-, MN-, MQ-). researchgate.netbiorxiv.org

NatC: Like NatB, the NatC complex acts on proteins that retain their initiator methionine. Its specificity is directed towards proteins where the methionine is followed by a hydrophobic or basic amino acid. nih.gov This includes sequences starting with Met-Lys, making NatC a direct enzymatic route for the N-alpha-acetylation of N-terminal lysine residues. nih.gov

The substrate recognition by NATs is a highly specific process primarily dictated by the first two amino acids of the protein's N-terminus. hmdb.caoup.com The catalytic site of these enzymes forms a cavity that accommodates not only the acetyl-CoA donor but also the initial four to five amino acids of the target peptide, ensuring precise modification. oup.com

For N-alpha-acetylation of lysine to occur, the lysine must typically be at the N-terminus of the protein. Specifically, NatC and other NATs like NatE have demonstrated overlapping specificity for N-terminal sequences where a retained initiator methionine is followed by a basic residue, such as lysine (Met-Lys). nih.gov This makes them key enzymes in the direct N-alpha-acetylation of lysine-terminated proteins.

A significant discovery in the field is the characterization of a novel lysine Nα-acetyltransferase from the bacterium Salinicoccus halodurans H3B36, named ShKAT. nih.govresearchgate.net This enzyme is notable because it exclusively catalyzes the acetylation of the α-position of lysine. nih.govresearchgate.net ShKAT belongs to the GNAT superfamily, identified by its highly conserved pyrophosphate-binding loop. nih.govresearchgate.net What makes ShKAT particularly unique is its substrate: it is the first enzyme in the GNAT superfamily found to act on free L-lysine, rather than a lysine residue within a peptide chain. nih.gov Research has also shown that ShKAT is robust, displaying tolerance to highly alkaline and saline environments. nih.gov

Acetyl-Coenzyme A as the Primary Acetyl Donor

In virtually all known biological acetylation reactions, including the N-alpha-acetylation of lysine, acetyl-coenzyme A (Acetyl-CoA) serves as the indispensable acetyl group donor. hmdb.caoup.comfrontiersin.org The process involves the enzymatic transfer of the two-carbon acetyl moiety from the high-energy thioester bond of Acetyl-CoA directly to the Nα-amino group at the terminus of the substrate. oup.comwikipedia.orgresearchgate.net This fundamental reaction is catalyzed by the various N-acetyltransferases. oup.comnih.gov

Non-Enzymatic N-Alpha-Acetylation Mechanisms

Beyond enzyme-catalyzed pathways, this compound can also be formed through non-enzymatic mechanisms. This spontaneous acetylation can occur on both the N-terminal α-amino group and the ε-amino group of lysine side chains. frontiersin.org The reactions are driven by highly reactive metabolic intermediates, primarily acetyl-CoA and acetyl-phosphate (AcP). frontiersin.orgresearchgate.net In bacteria, acetyl-phosphate is considered the principal agent of non-enzymatic acetylation. frontiersin.orgfrontiersin.org

The efficiency of this non-enzymatic process is significantly influenced by the cellular environment. researchgate.net Conditions such as an alkaline pH (around 8.0), as found in mitochondria, facilitate the reaction by promoting the deprotonation of the amino group. frontiersin.org This increases the amino group's nucleophilicity, making it more likely to attack the electrophilic carbonyl carbon of acetyl-CoA or acetyl-phosphate. researchgate.net High concentrations of acetyl-CoA, which can reach up to 1.5 mM in mitochondria, also drive this reaction forward, suggesting that non-enzymatic acetylation is a major pathway in this organelle. frontiersin.org A proposed mechanism involves the nucleophilic attack by the deprotonated amino group on the acetyl donor, forming a tetrahedral intermediate that then resolves into the acetylated product. researchgate.net

Contributions of High-Energy Acyl-Coenzyme A and Acetyl-Phosphate

This compound can be synthesized from L-lysine and acetyl-Coenzyme A (acetyl-CoA) in a reaction catalyzed by lysine N-acetyltransferase. hmdb.ca This enzymatic process utilizes acetyl-CoA, a central molecule in metabolism derived from glucose, fatty acid, and amino acid breakdown, as the acetyl group donor. nih.govnih.gov The concentration of acetyl-CoA within different cellular compartments, such as the mitochondria and cytosol, can influence the rate of both enzymatic and non-enzymatic acetylation. nih.govnih.gov

In addition to enzymatic reactions, this compound can be formed non-enzymatically. This occurs through the direct chemical reaction of lysine's alpha-amino group with high-energy acetyl donors like acetyl-CoA and acetyl-phosphate. researchgate.netfrontiersin.org Acetyl-phosphate, in particular, is a significant driver of non-enzymatic acetylation in bacteria. researchgate.netfrontiersin.org The reactivity of these high-energy molecules means that an increase in their intracellular concentrations can lead to a systemic increase in lysine acetylation. researchgate.net This non-enzymatic process is also favored under alkaline pH conditions, which increase the nucleophilicity of the amino group, making it more prone to attack the electrophilic carbonyl carbon of acetyl-CoA or acetyl-phosphate. researchgate.net While N-epsilon-acetylation of lysine residues within proteins is reversible, N-alpha-acetylation is generally considered an irreversible modification as no corresponding deacetylases have been discovered. frontiersin.org

The enzymatic acetylation of the alpha-amino group of proteins is carried out by a family of enzymes known as N-terminal acetyltransferases (NATs). wikipedia.org These enzymes also use acetyl-CoA as the donor molecule. wikipedia.org While distinct from the lysine acetyltransferases (KATs) that modify the epsilon-amino group of lysine residues, some enzymes within the GCN5-related N-acetyltransferase (GNAT) superfamily have been found to possess dual specificity, capable of catalyzing both N-alpha- and N-epsilon-acetylation. embopress.orgutu.fi

| Molecule | Role | Pathway | Reference |

|---|---|---|---|

| Acetyl-Coenzyme A (acetyl-CoA) | Acetyl group donor | Enzymatic and Non-enzymatic | hmdb.canih.govresearchgate.net |

| Acetyl-Phosphate | Acetyl group donor | Non-enzymatic (primarily in bacteria) | researchgate.netfrontiersin.org |

| L-lysine | Substrate | Enzymatic and Non-enzymatic | hmdb.ca |

| Lysine N-acetyltransferase (KAT) | Enzyme | Enzymatic | hmdb.cahmdb.ca |

| N-terminal acetyltransferases (NATs) | Enzyme | Enzymatic (protein N-termini) | wikipedia.org |

Thiol-Mediated Acetyl Transfer Mechanisms

Recent research has illuminated a thiol-mediated mechanism that can enhance the non-enzymatic acetylation of lysine residues. This process involves the initial S-acetylation of a cysteine residue by acetyl-CoA, forming a transient S-acetylcysteine thioester intermediate. researchgate.netacs.org This thioester can then transfer the acetyl group to a nearby lysine's amino group through a nucleophilic substitution reaction, a process termed S → N acetyl transfer. acs.orgnih.gov

The efficiency of this transfer is highly dependent on the spatial proximity of the cysteine and lysine residues within a protein's structure. acs.orgnih.gov Studies have shown that this S → N transfer is a significant route for the N-acetylation of lysine residues on certain proteins. researchgate.net The presence of free thiols, such as glutathione (B108866) (GSH) and N-acetylcysteine (NAC), can also promote this process by forming S-acetylated intermediates that can then donate the acetyl group to lysine residues. nih.govacs.org For instance, experiments with crystallin proteins, which are abundant in the eye lens, have demonstrated that the presence of cysteine residues or external thiols significantly increases the level of lysine acetylation when incubated with acetyl-CoA. acs.orgnih.govarvojournals.org This suggests that the local chemical environment, particularly the presence of reactive thiol groups, plays a crucial role in directing non-enzymatic lysine acetylation. researchgate.net

| Factor | Mechanism of Action | Outcome | Reference |

|---|---|---|---|

| Proximal Cysteine Residues | Formation of an S-acetylcysteine intermediate followed by S → N acetyl transfer. | Enhanced local N-acetylation of lysine. | researchgate.netacs.org |

| Glutathione (GSH) | Forms S-acetylglutathione, which can donate the acetyl group. | Increased overall lysine acetylation. | nih.govnih.gov |

| N-acetylcysteine (NAC) | Acts as an external thiol to facilitate acetyl transfer. | Increased lysine acetylation. | nih.govacs.org |

| Spatial Proximity | Required for efficient transfer of the acetyl group from the thioester to the amine. | Determines the site-specificity of the acetylation. | nih.govresearchgate.net |

Interconnections with Lysine Metabolism and Broader Metabolic Networks

The metabolism of this compound is not an isolated pathway but is deeply integrated with the broader network of lysine metabolism and the central metabolic state of the cell, particularly the homeostasis of acetyl-CoA.

Involvement in Lysine Catabolism Pathways

Lysine catabolism, the breakdown of lysine, primarily occurs via the saccharopine pathway in the mitochondria of animal tissues. wikipedia.org However, alternative pathways exist, particularly in certain prokaryotes. One such variant of the α-aminoadipate (AAA) pathway involves the formation of N-acetylated intermediates. wikipedia.orgscispace.com In this pathway, N-acetyl-α-aminoadipate is an intermediate that is eventually converted to N-acetyllysine, which is then deacetylated to yield L-lysine in the synthetic direction. scispace.com

Conversely, in the catabolic direction, this compound can be a substrate for further breakdown. For example, in the yeast Candida maltosa, an enzyme called N6-acetyl-L-lysine: 2-oxoglutarate aminotransferase has been identified, which catalyzes the second step in lysine catabolism by acting on N-acetyllysine. ebi.ac.uk The deacetylation of N-acetylated lysine residues is also a crucial step. While N-alpha-acetylation of protein termini is considered largely irreversible, the acetylation of the epsilon-amino group of lysine is dynamically regulated by lysine deacetylases (KDACs). frontiersin.orgwikipedia.org The release of N-acetylated amino acids can also occur through the proteolytic degradation of acetylated proteins. hmdb.cahmdb.ca Individuals with certain metabolic disorders, such as hyperlysinemia, may excrete higher levels of N-alpha-Acetyl-L-lysine, indicating its role as a metabolic overflow product when the primary lysine degradation pathway is impaired. hmdb.ca

Regulatory Implications for Acetyl-Coenzyme A Homeostasis

The synthesis and degradation of this compound have regulatory implications for the cellular pool of acetyl-CoA. The formation of acetyllysine consumes acetyl-CoA, directly linking the status of this central metabolite to protein modification. nih.govnih.gov The availability of acetyl-CoA, which fluctuates depending on the nutrient state (e.g., fed vs. fasted), can therefore dictate the extent of both enzymatic and non-enzymatic lysine acetylation. nih.govnih.gov

Lysine acetylation, in turn, can regulate the activity of metabolic enzymes, creating a feedback loop. nih.govasm.org A significant portion of enzymes involved in central carbon metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle, are regulated by lysine acetylation. nih.govasm.orgasm.org Acetylation of lysine residues in the active sites of these enzymes can inhibit their function, effectively "switching off" metabolic pathways. nih.govasm.org For example, acetyl-CoA synthetase (Acs), the enzyme that produces acetyl-CoA from acetate, is itself regulated by acetylation. asm.orgresearchgate.net This creates a system where high levels of acetyl-CoA can lead to the acetylation and subsequent inactivation of enzymes involved in its own production, thereby maintaining metabolic homeostasis. nih.gov The reversible nature of N-epsilon-lysine acetylation allows for dynamic control over metabolic fluxes in response to changing cellular energy demands. pnas.orgnih.gov Therefore, the pathways involving N-acetyllysine are not just downstream consequences of acetyl-CoA availability but are integral components of the regulatory network that governs cellular metabolism.

Biological Functions and Physiological Significance of N Alpha Acetylation

N-Terminal Protein Acetylation as a Post-Translational Modification

N-terminal acetylation is a co-translational modification, meaning it occurs during protein synthesis on the ribosome. upenn.edu This process is catalyzed by a family of enzymes known as N-terminal acetyltransferases (NATs). nih.govoup.com The addition of the acetyl group neutralizes the positive charge of the N-terminal amino group, increasing the hydrophobicity of the protein's N-terminus. nih.govnih.gov This seemingly subtle change has profound consequences for the protein's lifecycle and function within the cell.

N-terminal acetylation has a dual and context-dependent role in regulating protein stability. It can either protect proteins from degradation or mark them for destruction. nih.gov

One of the primary protective mechanisms involves the masking of "N-degrons," which are N-terminal amino acid sequences that act as degradation signals. nih.gov By acetylating these residues, the recognition by E3 ubiquitin ligases is prevented, thus shielding the protein from the ubiquitin-proteasome degradation pathway. creative-proteomics.comnih.gov For some proteins, N-terminal acetylation can also enhance stability by competing with N-terminal ubiquitination, a process that directly targets proteins for degradation. rug.nlrug.nl

Conversely, N-terminal acetylation can also create degradation signals, known as "Ac/N-degrons." nih.govbiorxiv.org These acetylated N-termini are recognized by specific E3 ubiquitin ligases, such as Doa10 in yeast and its mammalian homolog MARCH6, which then target the protein for ubiquitination and subsequent degradation by the proteasome. biorxiv.orgresearchgate.net This pathway is thought to be involved in protein quality control, eliminating misfolded or improperly assembled proteins. nih.gov

| Effect of N-Terminal Acetylation on Protein Stability | Mechanism | Examples |

| Protection from Degradation | Masking of N-degrons, preventing recognition by E3 ubiquitin ligases. creative-proteomics.comnih.gov | Cyclin B1 creative-proteomics.com |

| Competition with N-terminal ubiquitination. rug.nlrug.nl | Lysine-less Bcl-B mutant, p16 rug.nlrug.nl | |

| Promotion of Degradation | Creation of Ac/N-degrons recognized by specific E3 ubiquitin ligases. nih.govbiorxiv.org | Substrates of the Doa10/MARCH6 pathway biorxiv.orgresearchgate.net |

N-terminal acetylation plays a significant role in directing proteins to their correct subcellular locations. By altering the charge and hydrophobicity of the N-terminus, this modification can influence interactions with cellular membranes and protein targeting machinery. nih.gov

For instance, the N-terminal acetylation of certain proteins can promote their association with membranes. nih.gov This can occur through direct interaction with the lipid bilayer or by mediating the binding to integral membrane proteins. nih.govoup.com An example of the latter is the targeting of the Arf-like GTPase Arl3 to the Golgi apparatus, which is dependent on the interaction of its acetylated N-terminus with the membrane protein Sys1. nih.govoup.com

Conversely, N-terminal acetylation can also inhibit the targeting of proteins to specific organelles, such as the endoplasmic reticulum (ER). plos.orgflinders.edu.aunih.gov Many proteins destined for the secretory pathway possess an N-terminal signal sequence that is typically not acetylated. plos.orgnih.gov The introduction of an acetyl group can disrupt the recognition of this signal sequence, leading to the mislocalization of the protein in the cytosol. plos.orgflinders.edu.au

The alteration of the N-terminus's physicochemical properties by acetylation can create or block docking sites for other proteins, thereby modulating protein-protein interactions and the assembly of protein complexes. nih.govcreative-proteomics.com The increased hydrophobicity of the acetylated N-terminus can facilitate its insertion into hydrophobic pockets on interacting partners. nih.gov

A well-characterized example is the interaction between the E2 ubiquitin-conjugating enzyme Ubc12 and its E3 ligase subunit Dcn1. The N-terminally acetylated methionine of Ubc12 fits into a hydrophobic pocket on Dcn1, an interaction that is crucial for the proper function of this E2/E3 complex. nih.govnih.gov This demonstrates how N-terminal acetylation can be a critical determinant for the formation of functional protein complexes.

| Protein Interaction | Role of N-Terminal Acetylation | Functional Consequence |

| Ubc12 and Dcn1 | The acetylated N-terminus of Ubc12 binds to a hydrophobic pocket on Dcn1. nih.gov | Essential for the assembly and function of the E2/E3 ubiquitin ligase complex. nih.gov |

| Sir3 and Nucleosome | Induces a conformational change in Sir3, stabilizing its interaction with the nucleosome. nih.gov | Contributes to gene silencing. proquest.com |

N-terminal acetylation can influence the folding and final three-dimensional structure of proteins. nih.govnih.gov By neutralizing the positive charge at the N-terminus, acetylation can reduce electrostatic repulsion and favor more compact folded states. nih.gov

A significant structural consequence of N-terminal acetylation is the stabilization of N-terminal alpha-helices. nih.govnih.gov The acetyl group can act as an N-capping motif, forming a hydrogen bond with the backbone amide of a residue further down the chain, which stabilizes the helical conformation. nih.govnih.gov This is particularly important for proteins like α-synuclein, where N-terminal acetylation enhances its helicity and affinity for membranes. nih.govnih.gov The stabilization of secondary structures by acylation is a mechanism that can extend beyond just membrane targeting. nih.gov

Role in Gene Regulation and Chromatin Dynamics

Beyond its effects on individual proteins, N-alpha-acetylation also plays a role in the higher-order regulation of gene expression through the modification of histones.

Histones, the proteins around which DNA is wrapped to form chromatin, are subject to a variety of post-translational modifications that influence gene accessibility and expression. While lysine (B10760008) acetylation on the histone tails is a well-known epigenetic mark, N-terminal acetylation of histones is also a crucial, though historically overlooked, modification. biologists.comresearchgate.net

Histones H4 and H2A are specifically N-terminally acetylated by the N-alpha-acetyltransferase NatD (also known as NAA40). researchgate.netnih.govnih.gov This modification is highly abundant and evolutionarily conserved. researchgate.net N-terminal acetylation of histone H4 has been shown to regulate arginine methylation on the same histone tail, indicating a crosstalk between different histone modifications. nih.gov This interplay of modifications can impact chromatin structure and gene silencing. nih.gov The N-terminal acetylation of histones is now recognized as an important player in cellular processes such as gene expression control, chromatin function, cellular aging, and cancer. biologists.com

| Histone | N-terminal Acetyltransferase | Known Functional Implications |

| H4 | NatD (NAA40) researchgate.netnih.gov | Regulates arginine methylation, involved in chromatin silencing. nih.gov |

| H2A | NatD (NAA40) researchgate.netnih.gov | Co-regulated with H4 N-terminal acetylation. nih.gov |

| H2B | Not fully characterized | Detected as N-terminally acetylated. researchgate.net |

| H1 | Not fully characterized | Detected as N-terminally acetylated. researchgate.net |

Cross-Talk with Other Histone Modifications (e.g., Arginine Methylation)

N-alpha-terminal acetylation of histones engages in significant cross-talk with other post-translational modifications, most notably arginine methylation. nih.gov Research in Saccharomyces cerevisiae has identified N-terminal acetylation of histone H4 (N-acH4) as a key regulator of the asymmetric dimethylation of arginine 3 on histone H4 (H4R3me2a). nih.govplos.org The presence of N-acH4 impairs the activity of the Hmt1 methyltransferase, the enzyme responsible for depositing the H4R3me2a mark. nih.govplos.orgnih.gov This inhibitory action demonstrates a direct regulatory link between these two distinct histone marks. nih.gov

The interplay is further nuanced by the presence of other modifications. A combinatorial loss of N-acH4 along with the internal acetylation of lysines at positions 5, 8, and 12 of histone H4 results in a synergistic increase in the deposition of H4R3me2a. nih.govplos.org This suggests that N-alpha-acetylation and internal lysine acetylation cooperate to control the levels of H4R3 methylation. nih.gov The abnormal accumulation of H4R3me2a due to the absence of these acetylation marks can significantly impact cell growth, highlighting the critical nature of this regulatory cross-talk. nih.govplos.org

| Histone Modification | Interacting Modification | Enzyme(s) Involved | Effect of Interaction | Reference |

|---|---|---|---|---|

| N-alpha-terminal acetylation of Histone H4 (N-acH4) | Asymmetric dimethylation of Histone H4 Arginine 3 (H4R3me2a) | Nat4 (acetyltransferase), Hmt1 (methyltransferase) | N-acH4 impairs Hmt1 activity, repressing the deposition of H4R3me2a. | nih.govplos.orgnih.gov |

| N-acH4 and Internal H4 Lysine Acetylation (K5, K8, K12) | H4R3me2a | Nat4, Hmt1, Histone Acetyltransferases (HATs) | Combinatorial loss of acetylation marks leads to a synergistic increase in H4R3me2a levels. | nih.govplos.org |

Regulation of Ribosomal DNA Silencing

The cross-talk between N-alpha-acetylation and arginine methylation plays a crucial role in regulating the transcription of ribosomal DNA (rDNA). nih.gov The absence of the H4 N-alpha acetyltransferase, Nat4, leads to an increase in H4R3me2a levels, which in turn causes enhanced silencing of rDNA. nih.govplos.org This regulatory mechanism is essential for controlling the expression of ribosomal RNA genes, which are fundamental for protein synthesis and cell growth. nih.gov

This regulatory pathway is also responsive to environmental cues. plos.org Under conditions of calorie restriction, such as low glucose levels, an increase in rDNA silencing is observed. plos.orgnih.gov This physiological response is correlated with an increased ratio of H4R3me2a to N-acH4 at the rDNA loci. plos.orgnih.gov These findings indicate that the interplay between N-terminal acetylation of histone H4 and H4R3 methylation is a dynamic mechanism that controls rDNA silencing in response to nutrient availability. nih.gov

Broader Cellular and Physiological Processes

Involvement in General Cellular Metabolism

N-alpha-acetyllysine is an endogenous metabolite found in eukaryotes from yeast to humans. Its presence is intricately linked to general cellular metabolism. It can be synthesized from L-lysine and acetyl-CoA by the enzyme Lysine N-acetyltransferase. Alternatively, N-acetylated amino acids like this compound can be released during the proteolytic degradation of N-terminally acetylated proteins by N-acylpeptide hydrolases.

The level of this compound can be an indicator of metabolic state and is linked to certain inborn errors of metabolism. For instance, individuals with hyperlysinaemia resulting from a deficiency in L-lysine alpha-ketoglutarate reductase excrete high levels of this compound in their urine. Lysine acetylation, in general, serves as a link between acetyl-CoA metabolism and cellular signaling, with changes in metabolic activity affecting acetylation levels. researchgate.net

Regulation of Transcription and Translation

N-alpha-acetylation of histones is a key mechanism in the regulation of gene expression at the transcriptional level. nih.gov By modifying histone tails, this acetylation can influence chromatin structure, thereby affecting DNA accessibility for the transcription machinery. nih.govnih.gov As detailed previously, the interplay between N-acH4 and H4R3me2a directly regulates the silencing of ribosomal RNA genes, which are essential for the process of translation. nih.gov

More broadly, lysine acetylation on non-histone proteins, including transcription factors, is a reported mechanism for regulating gene expression. nih.gov The addition of an acetyl group to a lysine residue can alter a protein's charge and conformation, potentially inhibiting its ability to bind to DNA. nih.gov While much of this research has focused on N-epsilon-lysine acetylation, the principle demonstrates how acetylation can serve as a switch to control the activity of factors involved in both transcription and translation. nih.gov

Role in Apoptosis and Cell Motility

N-terminal acetylation plays a significant role in fundamental cellular processes such as apoptosis (programmed cell death) and cell motility. biologists.comnih.gov The enzyme NAA40, which mediates the N-terminal acetylation of histones H4 and H2A, has been implicated in cell survival. biologists.com In colorectal cancer cells, a reduction in NAA40 activity was shown to decrease cell survival and trigger apoptosis through a mitochondrial, caspase-9-mediated pathway. biologists.com

Furthermore, N-terminal acetylation acts as a protective shield against protein degradation. nih.gov The N-terminal acetyltransferase NatC is crucial for this protective function. Loss of NatC can expose specific proteins to degradation by the ubiquitin ligase system, which has been shown in Drosophila to cause developmental muscle defects, leading to an age-dependent loss of motility and reduced longevity. nih.gov This highlights the importance of N-alpha-acetylation in maintaining protein homeostasis, which is critical for normal cell function, motility, and organismal health. nih.gov

| Cellular Process | Enzyme/Mechanism | Observed Role of N-Alpha-Acetylation | Organism/Model System | Reference |

|---|---|---|---|---|

| Apoptosis | NAA40 (NatD) | NAA40 knockdown induces apoptosis in cancer cells. | Human colorectal cancer cells | biologists.com |

| Cell Motility & Protein Stability | NatC | Acts as a protective mark against protein degradation; its loss impairs motility. | Drosophila, Human cells | nih.gov |

Function as a Compatible Solute in Specific Organisms

In certain microorganisms, N-alpha-acetyl-α-lysine functions as a compatible solute, which is a small organic molecule that helps organisms survive extreme environmental conditions without interfering with cellular processes. nih.gov The moderate halophile Salinicoccus halodurans accumulates N-alpha-acetyl-α-lysine, where it likely acts as a thermolyte, protecting the cell against heat stress. nih.gov

The accumulation of this compound can occur through de novo synthesis, with a pathway starting from aspartate and passing through lysine. nih.gov N-acetylation transforms the positively charged lysine into a neutral zwitterionic molecule, which is more water-soluble and less likely to disrupt enzyme activity at high concentrations. nih.govresearchgate.net This adaptation allows organisms like S. halodurans to cope with challenging environments, such as high temperatures. nih.gov This role as a cytoprotectant is a specialized function of this compound observed in specific bacterial species. researchgate.net

This compound in Perturbed Metabolic States and Disease Associations (as a metabolite)

This compound, a derivative of the essential amino acid lysine, has emerged as a significant metabolite in various physiological and pathological states. Its presence and concentration can be indicative of underlying metabolic perturbations and are associated with specific diseases. This section explores the role of this compound as a metabolite in such conditions.

Metabolomic Signatures in Specific Conditions (e.g., Membranous Nephropathy, IgA Nephropathy, Hyperlysinaemia)

Recent metabolomic studies have highlighted this compound as a potential biomarker in the differential diagnosis of certain kidney diseases. nih.govresearchgate.net Specifically, in studies comparing patients with Membranous Nephropathy (MN) and IgA Nephropathy (IgAN), two common causes of primary glomerulonephritis, this compound was identified as one of six metabolites that showed opposing trends between the two conditions. nih.govresearchgate.net This finding suggests that this compound could be part of a distinct metabolic signature that helps differentiate these two nephropathies.

In a study involving 87 patients with MN, 70 with IgAN, and 30 healthy controls, untargeted metabolomics revealed significant alterations in 155 metabolites in the MN group and 148 in the IgAN group compared to controls. nih.govresearchgate.net Among these, this compound was one of the key metabolites that exhibited a contrasting pattern, indicating its potential utility as a diagnostic marker. nih.govresearchgate.net

Table 1: Differential Expression of this compound in Membranous Nephropathy and IgA Nephropathy

| Condition | Change in this compound Levels | Potential Clinical Significance |

| Membranous Nephropathy (MN) | Altered (Opposite tendency to IgAN) | Biomarker for differential diagnosis |

| IgA Nephropathy (IgAN) | Altered (Opposite tendency to MN) | Biomarker for differential diagnosis |

Furthermore, in the context of inherited metabolic disorders, this compound is a key indicator of Hyperlysinaemia. Individuals with this condition, which is caused by a deficiency in the enzyme L-lysine alpha-ketoglutarate reductase, excrete high levels of this compound in their urine. This accumulation is a direct consequence of the body's inability to properly break down lysine.

Association with Altered Lysine Metabolism Pathways

The presence of elevated this compound is intrinsically linked to alterations in lysine metabolism pathways. Lysine acetylation is a significant post-translational modification that can influence protein function and cellular regulation. nih.gov In states of metabolic dysregulation, the balance of lysine acetylation and deacetylation can be disturbed.

In hyperlysinaemia, the primary defect in the lysine degradation pathway leads to an accumulation of lysine. This excess lysine can then be shunted into alternative pathways, including N-alpha-acetylation, resulting in the elevated urinary excretion of this compound. This metabolite, therefore, serves as a direct readout of a block in the primary lysine catabolic route.

Moreover, studies on hypertensive kidney disease have shown that accelerated lysine metabolism, including the formation of N-epsilon-acetyllysine, can be a protective mechanism. nih.gov While this is a different isomer (N-epsilon vs. N-alpha), it highlights the dynamic nature of lysine acetylation in response to physiological stress and disease, suggesting that the pathways leading to the formation of different acetylated lysine species are an active area of metabolic regulation.

Classification as a Uremic Toxin

This compound is also classified as a uremic toxin. Uremic toxins are compounds that accumulate in the body due to decreased renal function and contribute to the pathophysiology of uremia. nih.govnih.gov Many N-acetylated amino acids are categorized as uremic toxins when present in high concentrations in the serum or plasma.

The accumulation of uremic toxins is a hallmark of chronic kidney disease (CKD) and is associated with a range of complications, including cardiovascular disease and neurological deficits. As the kidneys' ability to filter waste products declines, metabolites like this compound, which are normally excreted, build up in the bloodstream. This accumulation can exert toxic effects on various organ systems. The classification of this compound as a uremic toxin underscores its clinical relevance in the context of renal disease progression and its associated morbidities.

Enzymology and Molecular Mechanisms Governing N Alpha Acetylation

Biochemical and Structural Characterization of N-Alpha-Acetyltransferase Enzymes (NATs)

N-terminal acetylation is a widespread protein modification in eukaryotes, affecting an estimated 80-90% of human proteins. mdpi.com This process is catalyzed by a family of enzymes known as N-alpha-acetyltransferases (NATs), which belong to the GCN5-related N-acetyltransferase (GNAT) superfamily. mdpi.comnih.gov These enzymes utilize acetyl-CoA as the acetyl group donor. mdpi.comnih.gov The NAT family is comprised of multiple distinct complexes, designated NatA through NatF and NatH, each with specific substrate preferences determined primarily by the first few amino acids of the target polypeptide chain. mdpi.comnih.gov For instance, the NatA complex, responsible for acetylating approximately 40-50% of the human proteome, typically targets proteins with small N-terminal residues like serine, alanine, and glycine. mdpi.comnih.gov In contrast, NatD is highly specific, with histones H2A and H4 as its only known substrates. nih.govbiorxiv.org

Biochemical characterization of NATs has revealed a range of kinetic properties. The Michaelis-Menten constant (K_M) for acetyl-CoA is relatively narrow across different NATs, generally falling between ~2 µM and ~50 µM. nih.gov However, the K_M for peptide substrates shows greater variability, from approximately 30 µM to 700 µM, reflecting the diverse substrate specificities of these enzymes. nih.gov

Structural Insights into GNAT Family Members with N-Alpha Specificity

The catalytic subunits of NATs are members of the GNAT superfamily, which are characterized by a conserved structural fold. researchgate.netmdpi.comnih.gov This GNAT fold consists of a central β-sheet flanked by α-helices. mdpi.comnih.gov Specifically, the core structure typically includes six to seven β-strands and four α-helices arranged in a specific topology (β0-β1-α1-α2-β2-β3-β4-α3-β5-α4-β6). mdpi.comnih.gov A hallmark of GNAT enzymes is the presence of a highly conserved acetyl-CoA binding motif, often represented as RxxGxG/A. mdpi.com

Crystal structures of several NATs have provided detailed insights into their architecture and substrate recognition. The human NatA complex, which includes the catalytic subunit NAA10 and the auxiliary subunit NAA15, shows a high degree of structural conservation with its yeast counterpart. mdpi.com The enzymatic domain of NAA10 adopts the characteristic GNAT fold, forming a compact pocket for acetyl-CoA binding. mdpi.com

| Feature | Description | Relevance to N-Alpha Specificity |

|---|---|---|

| Conserved GNAT Fold | A core structure of a central β-sheet flanked by α-helices. mdpi.comnih.gov | Provides the fundamental scaffold for acetyl-CoA binding and catalytic activity. mdpi.com |

| Acetyl-CoA Binding Motif | A conserved sequence motif (e.g., RxxGxG/A) responsible for coordinating acetyl-CoA. mdpi.com | Essential for positioning the acetyl donor for the transfer reaction. mdpi.com |

| β6-β7 Hairpin Loop | A conserved loop that sterically hinders the binding of lysine (B10760008) side chains. nih.gov | A key determinant of specificity for the N-terminal α-amino group over lysine ε-amino groups. nih.gov |

| Variable Loops | Regions of structural divergence, such as the loop between β1 and β2, which contribute to the acceptor substrate binding site. mdpi.com | Allows for the recognition of different N-terminal amino acid sequences, leading to the diverse substrate specificities of NATs. mdpi.com |

Catalytic Mechanisms of Acetyl Group Transfer to N-Alpha Positions

NATs catalyze the transfer of an acetyl group from acetyl-CoA to the α-amino group of a polypeptide through a bimolecular reaction. wikipedia.org The precise catalytic mechanism can vary among different NATs, but generally involves the deprotonation of the substrate's N-terminal amino group to facilitate its nucleophilic attack on the carbonyl carbon of the acetyl group of acetyl-CoA. mdpi.compnas.org

Several catalytic strategies have been proposed based on structural and mutagenesis studies:

General Base Catalysis: Many NATs are thought to employ a general base mechanism. For instance, in GCN5/PCAF, a well-studied histone acetyltransferase, a glutamate (B1630785) residue activates a water molecule, which then deprotonates the target lysine's ε-amino group. pnas.org In the context of N-alpha acetylation, human Naa50p is proposed to use a similar mechanism where residues Y73 and H112 may act as the general base, deprotonating the substrate's amino group via a water molecule. mdpi.com

Water-Mediated Catalysis: The crystal structure of SsArd1, a thermophilic NAT, revealed an ordered catalytic water molecule trapped by the residues H88 and E127, suggesting a water-mediated catalytic mechanism. rcsb.org

Ping-Pong Mechanism: Some NATs, particularly those acetylating small molecules, operate via a ping-pong bi-bi reaction mechanism. wikipedia.org This involves two sequential steps: first, acetyl-CoA binds and acetylates a cysteine residue on the enzyme, and second, after acetyl-CoA is released, the acetyl acceptor binds to the acetylated enzyme to form the final product. wikipedia.org

Ternary Complex Formation: Studies on Naa50 suggest the formation of a ternary complex between the enzyme, acetyl-CoA, and the protein substrate, allowing the reaction to proceed in a single step without a stable acetylated-enzyme intermediate. elifesciences.orgnih.gov

The transfer of the acetyl group ultimately leads to the formation of an N-alpha-acetylated peptide and coenzyme A (CoA). wikipedia.org

Current Understanding and Challenges in Identifying N-Alpha-Deacetylases

A significant aspect of post-translational modifications is their reversibility, which allows for dynamic regulation of protein function. While the enzymes responsible for N-alpha-acetylation are well-characterized, the enzymes that would reverse this modification, N-alpha-deacetylases, have remained elusive in eukaryotes. mdpi.com To date, no deacetylase that specifically targets acetylated N-termini has been identified. mdpi.com This has led to the prevailing view that N-terminal acetylation is a largely irreversible, permanent modification. mdpi.com

This apparent irreversibility poses a significant challenge and a point of interest in the field. It suggests that the regulation of N-terminal acetylation may occur primarily at the level of synthesis by the NATs, rather than through a dynamic equilibrium of acetylation and deacetylation.

In contrast to the situation in eukaryotes, some bacteria do possess enzymes capable of deacetylating N-alpha-acetylated amino acids. One such example is Nα-acetyl-L-ornithine deacetylase (ArgE), a metallohydrolase found in the arginine biosynthetic pathway of many bacteria. nih.gov ArgE catalyzes the hydrolysis of Nα-acetyl-L-ornithine to produce L-ornithine and acetate. nih.gov However, this enzyme acts on a specific small molecule intermediate and is not a general protein N-alpha-deacetylase. The absence of a eukaryotic counterpart to ArgE that acts on proteins underscores the challenge in this area. nih.gov

Interplay and Differential Regulation between Enzymatic and Non-Enzymatic N-Alpha-Acetylation

While enzymatic catalysis by NATs is the primary mechanism for N-alpha-acetylation, proteins can also be acetylated through a non-enzymatic, chemical process. researchgate.netfrontiersin.org This non-enzymatic acetylation occurs through the direct reaction of reactive acetyl donors, such as acetyl-CoA and acetyl-phosphate, with the amino groups of proteins. researchgate.netfrontiersin.orgresearchgate.net

Enzymatic Acetylation: This process is highly specific, dictated by the substrate recognition motifs of the various NAT enzymes. nih.gov It is a regulated process, with the activity of NATs themselves being subject to control.

Non-Enzymatic Acetylation: This reaction is less specific and is largely driven by the chemical environment, particularly the concentration of reactive acetyl donors and the local pH. frontiersin.org For example, non-enzymatic acetylation is considered a major source of acetylated lysine in mitochondria, where acetyl-CoA concentrations are high (up to 1.5 mM) and the pH is elevated (around 8.0), which facilitates the nucleophilic attack of the lysine amino group. frontiersin.org The reactivity of a specific amino group is also influenced by its local environment within the protein's three-dimensional structure; for instance, lysine residues in polybasic patches have a lower pKa, making them more nucleophilic and susceptible to non-enzymatic acetylation. researchgate.net

The regulation of these two pathways is distinct. Enzymatic acetylation is controlled by the expression and activity of the NATs. In contrast, non-enzymatic acetylation is regulated by metabolic state. frontiersin.org Conditions that lead to an accumulation of acetyl-CoA or acetyl-phosphate, such as carbon overflow, can increase the rate of non-enzymatic acetylation. researchgate.net While initially considered a form of cellular damage, there is growing recognition that non-enzymatic acetylation can have physiological significance. researchgate.netfrontiersin.org The combined action of enzymatic and non-enzymatic pathways results in a complex and dynamic acetylome that responds to both specific signaling events and broad metabolic shifts. frontiersin.org

Advanced Methodologies for Research on N Alpha Acetyllysine

Mass Spectrometry-Based Proteomics for Acetylome Analysis

Mass spectrometry (MS) stands as a cornerstone technology for the comprehensive analysis of protein acetylation. creative-proteomics.com It offers unparalleled sensitivity and specificity for identifying acetylated proteins and their modification sites. creative-proteomics.com Proteomic workflows based on MS are essential for exploring the "acetylome"—the complete set of acetylation modifications within a cell or organism.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and its Variants

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for characterizing post-translationally modified proteins, including those with N-Alpha-acetyllysine. researchgate.net This technique first separates complex mixtures of peptides, generated by digesting proteins with enzymes like trypsin, using liquid chromatography. creative-proteomics.comacs.org The separated peptides are then ionized and analyzed by a mass spectrometer. univr.it In a typical "data-dependent" acquisition method, the most abundant peptide ions from a full scan are selected for fragmentation, generating tandem mass spectra (MS/MS). plos.org These fragmentation patterns provide sequence information that allows for the precise identification of the peptide and the location of the acetyl group. univr.itnih.gov

Variants of this technique, such as Liquid Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry (LC-APCI-MS), have demonstrated the ability to distinguish this compound from its isomer, N-epsilon-acetyllysine. nih.gov Furthermore, nano-liquid chromatography coupled with electrospray ionization tandem MS (nano-LC-ESI-MS/MS) is frequently employed to analyze immunoprecipitated proteins to map acetylation sites comprehensively. nih.gov

Strategies for Identification and Quantification of N-Alpha-Acetylation Sites

The low abundance of many acetylated proteins makes their detection challenging, necessitating specific strategies for identification and quantification. creative-proteomics.com A general workflow for identifying acetylation sites involves several key steps, as detailed in the table below. creative-proteomics.comcreative-proteomics.com

| Step | Description |

| 1. Protein Extraction & Fractionation | Proteins are extracted from cells or tissues. Subcellular fractionation may be used to reduce sample complexity and enrich for low-abundance proteins. plos.orgnih.gov |

| 2. Proteolytic Digestion | Proteins are enzymatically digested into smaller peptides using a protease such as trypsin. creative-proteomics.com |

| 3. Enrichment of Acetylated Peptides | Due to their low stoichiometry, acetylated peptides are typically enriched from the complex mixture using immunoaffinity purification with anti-acetyllysine antibodies. creative-proteomics.complos.org |

| 4. LC-MS/MS Analysis | The enriched peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry to determine their amino acid sequence and pinpoint the acetylation site. creative-proteomics.comcreative-proteomics.com |

| 5. Data Analysis & Interpretation | The resulting MS/MS spectra are matched against protein sequence databases to identify the acetylated proteins and the specific N-terminal sites of modification. creative-proteomics.complos.org |

For quantification, label-free quantification (LFQ) methods can be used to compare the relative abundance of an acetylated peptide between different samples based on the measured ion intensity from the mass spectrometer. acs.org Another strategy involves analyzing the N-terminal features of identified proteins to classify them. For instance, Nα-acetylated proteins can be grouped based on whether the initial methionine (iMet) residue is first removed by methionine aminopeptidases before acetylation occurs on the newly exposed N-terminal residue. plos.org

Isotope Labeling Techniques for Stoichiometry Determination

Determining the stoichiometry, or occupancy, of an acetylation site is critical for understanding its functional significance. Isotope labeling techniques are central to these measurements, allowing for the precise quantification of the ratio between modified and unmodified proteins. researchgate.net

One prominent method involves the use of stable isotope labeling with amino acids in cell culture (SILAC). asm.orgd-nb.info In this approach, two cell populations are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) amino acids. asm.org After mixing the protein lysates, the mass difference between the heavy and light peptides allows the mass spectrometer to determine their relative abundance, providing a quantitative measure of changes in acetylation under different conditions. asm.org

Another powerful strategy uses chemical labeling with isotopic reagents, such as heavy-labeled acetic anhydride, after protein extraction. asm.orgacs.org In this workflow, all naturally occurring, or endogenous, acetyl groups are "light." asm.org After cell lysis, all unmodified lysine (B10760008) residues are chemically acetylated with a "heavy" isotopic label. researchgate.net The ratio of light to heavy signals for a given peptide in the mass spectrometer directly reflects the endogenous acetylation stoichiometry. researchgate.netasm.org This approach has been refined using techniques like tandem mass tags (TMT) and advanced data acquisition strategies to improve accuracy. acs.orgembopress.org

| Technique | Principle | Key Advantage |

| SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | Cells are metabolically labeled with "heavy" amino acids. Samples are mixed, and the ratio of heavy to light acetylated peptides is quantified by MS. asm.orgd-nb.info | Provides accurate relative quantification for dynamic changes in acetylation between different cell states. asm.org |

| Chemical Labeling (e.g., with isotopic acetic anhydride) | Endogenously acetylated sites remain "light." All unmodified lysine residues are chemically labeled with a "heavy" acetyl group post-lysis. The light-to-heavy ratio determines stoichiometry. researchgate.netacs.org | Measures absolute stoichiometry and is applicable to tissue samples where metabolic labeling is not feasible. acs.org |

| AQUA (Absolute Quantification) | Synthetic, heavy-isotope-labeled peptides are spiked into samples at known concentrations to serve as internal standards for absolute quantification of their native counterparts. embopress.org | Provides absolute quantification of specific acetylation sites, validating stoichiometry estimates from other methods. embopress.org |

Antibody-Based Detection and Enrichment Strategies

Antibodies that recognize acetylated lysine residues are indispensable tools in the study of this compound. They form the basis of several detection and enrichment methods that are crucial for isolating these modified proteins and peptides from complex biological samples.

Development and Application of Anti-N-Alpha-Acetyllysine Antibodies

The development of "pan-acetyl-lysine" antibodies, which can recognize the acetyl-lysine modification irrespective of the surrounding amino acid sequence, has been a significant technological advance. nih.gov These antibodies are typically generated by immunizing animals with chemically acetylated proteins, such as bovine serum albumin (BSA). nih.gov However, this approach may limit the diversity of recognized acetylation sites. nih.gov An alternative strategy involves using a synthesized library of random acetyl-lysine peptides as the antigen to produce polyclonal antibodies with broader reactivity. nih.gov

These antibodies are widely used in various applications:

Western Blotting: To detect acetylated proteins in a sample, often showing an increase in signal after treatment with deacetylase inhibitors. cytoskeleton.com

Immunoprecipitation (IP): To isolate entire acetylated proteins from cell lysates for further analysis. cytoskeleton.com

Immunofluorescence (IF): To visualize the subcellular localization of acetylated proteins. cytoskeleton.com

Chromatin Immunoprecipitation (ChIP): To study the acetylation of histones and other DNA-associated proteins. cytoskeleton.com

While these antibodies are powerful, their effectiveness can be hindered by the sheer abundance of certain acetylated proteins like histones and tubulin, which can mask the signal from less abundant targets. nih.gov Therefore, their primary use in proteomics is for enrichment prior to mass spectrometry. nih.gov

Affinity Purification Techniques for Acetylated Peptides

Affinity purification, or immunoenrichment, is the most common method for enriching acetylated peptides before MS analysis. univr.it The low natural abundance of most acetylated peptides makes this enrichment step essential for their successful identification. creative-proteomics.com

The process typically involves the following steps:

Proteins from a cell or tissue lysate are digested into peptides with an enzyme like trypsin. plos.org

The resulting peptide mixture is incubated with anti-acetyl-lysine antibodies that are immobilized on a solid support, such as agarose (B213101) beads. plos.org

The acetylated peptides bind to the antibodies, while unmodified peptides are washed away. researchgate.net

The enriched acetylated peptides are then eluted from the beads and prepared for LC-MS/MS analysis. plos.org

This combination of antibody-based affinity purification followed by high-resolution mass spectrometry has enabled the identification of thousands of acetylation sites. univr.itnih.gov To improve the efficiency of this process, methods have been developed to prevent the antibody itself from being co-digested and contaminating the sample. One such technique involves chemically acetylating the antibody-bound beads, making them resistant to proteases used for elution. acs.org

Genetic and Biochemical Approaches

Advanced research into this compound, a critical modification at the N-terminus of proteins, relies on a sophisticated toolkit of genetic and biochemical methodologies. These approaches enable scientists to produce specifically modified proteins, dissect the functional consequences of this acetylation, and characterize the enzymes responsible for its catalysis.

Genetic Encoding of this compound in Recombinant Proteins for Functional Studies

The production of proteins with a homogeneous this compound modification is essential for detailed functional and structural analysis. As N-alpha-acetylation is a co-translational process catalyzed by N-alpha-acetyltransferases (NATs), which are often absent or have different specificities in common recombinant expression hosts like Escherichia coli, specialized strategies are required. nih.govplos.org

A primary method involves the co-expression of a target protein with the appropriate eukaryotic NAT complex in E. coli. plos.org This bacterium is engineered to harbor a plasmid containing the genes for a specific NAT, such as the yeast NatB complex, which can then act on the nascent polypeptide chain of the co-expressed target protein. nih.govfrontiersin.org This in-vivo acetylation system allows for the cost-effective production of large quantities of N-terminally acetylated proteins that would otherwise be difficult to obtain. nih.govnih.gov This technique has been successfully applied to produce N-terminally acetylated α-synuclein, a protein implicated in Parkinson's disease, allowing researchers to study how this specific modification affects its structure, aggregation, and function. frontiersin.orgnih.govresearchgate.net

It is crucial to distinguish this approach from the genetic code expansion techniques used to incorporate N-epsilon-acetyllysine. nih.gov The latter involves engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair to recognize a stop codon (e.g., UAG) and insert N-epsilon-acetyllysine at any desired internal position within a protein. nih.gov In contrast, generating this compound relies on enzymatic activity at the protein's N-terminus. The success of the co-expression method depends on the substrate specificity of the chosen NAT, which must recognize the N-terminal sequence of the target protein (e.g., a protein with an N-terminal lysine following cleavage of the initiator methionine).

| Method | Principle | Organism | Key Advantage | Target Modification |

| NAT Co-expression System | Co-expression of a target protein with a specific N-alpha-acetyltransferase (NAT) complex (e.g., yeast NatB). The NAT acetylates the target protein's N-terminus in vivo. nih.govplos.org | E. coli | Allows for the production of proteins with their natural N-terminal modification, which is crucial for correct folding and function. plos.org | This compound (on proteins with an N-terminal lysine) |

| Genetic Code Expansion | An engineered tRNA synthetase/tRNA pair incorporates a non-canonical amino acid in response to a nonsense codon (e.g., amber stop codon). nih.gov | E. coli | Enables precise installation of a modified lysine at any specified position within the protein sequence. nih.gov | N-epsilon-acetyllysine (internal) |

Site-Directed Mutagenesis for Dissecting Functional Roles

Site-directed mutagenesis is a powerful technique to investigate the functional importance of N-alpha-acetylation by altering the protein's primary sequence. nih.gov By mutating the N-terminal lysine residue or adjacent residues that form the recognition motif for a NAT, researchers can create protein variants that either cannot be acetylated or mimic the acetylated state.

One common strategy is to substitute the N-terminal lysine with an arginine (K→R). This substitution preserves the positive charge of the amino group but prevents acetylation, allowing for the study of functions specifically dependent on the acetylation event itself. Conversely, to mimic the charge neutralization that occurs upon acetylation, lysine can be mutated to glutamine (K→Q). nih.govbiorxiv.org Glutamine is structurally similar to acetylated lysine and is uncharged, providing a means to study the effects of charge loss at the N-terminus.

Another effective approach is to engineer the protein to prevent recognition by the NAT machinery altogether. Based on the "-(X)PX rule," which indicates that a proline at the second position of a protein prevents N-terminal acetylation, a mutation can be introduced at this position. plos.org For a protein starting with Met-Lys-..., mutating the sequence to Met-Pro-... would prevent cleavage of the initiator methionine and subsequent acetylation of the lysine, thereby generating a non-acetylated control protein to compare against its acetylated counterpart. These mutagenesis approaches have been instrumental in revealing the roles of histone N-terminal acetylation in cell viability and gene regulation. pnas.org

| Mutation Strategy | Example | Rationale | Functional Question Addressed |

| Block Acetylation (Charge Preserved) | N-terminal Lysine → Arginine (K→R) | Arginine is positively charged like lysine but cannot be acetylated by NATs. nih.gov | What is the function of the acetyl group itself, independent of charge neutralization? |

| Mimic Acetylated State (Charge Neutralized) | N-terminal Lysine → Glutamine (K→Q) | Glutamine is neutral and sterically similar to this compound, mimicking the loss of positive charge. biorxiv.org | What is the functional role of neutralizing the positive charge at the N-terminus? |

| Prevent NAT Recognition | Introduce Proline at position 2 (e.g., M-K → M-P) | The (X)PX rule shows that a proline in the second position prevents N-terminal processing and acetylation. plos.org | What are the global effects on protein function when N-terminal acetylation is completely abolished? |

In Vitro Enzymatic Assays and Substrate Characterization for N-Alpha-Acetyltransferases

Understanding the enzymes that catalyze N-alpha-acetylation requires robust in vitro assays to measure their activity and define their substrate preferences. These assays are fundamental to characterizing the kinetic properties of different NATs and identifying their physiological targets.

Several types of assays are employed:

Radioactive Assays: This classic method uses radiolabeled acetyl-coenzyme A ([³H]Ac-CoA or [¹⁴C]Ac-CoA) as the acetyl group donor. The NAT enzyme, a peptide or protein substrate, and the labeled Ac-CoA are incubated together. The resulting acetylated peptide is then separated from the unreacted Ac-CoA, often by binding the positively charged peptide to a negatively charged filter paper, and the incorporated radioactivity is quantified using a scintillation counter. upenn.eduoup.com

HPLC-Based Assays: High-performance liquid chromatography (HPLC) can be used to separate the acetylated peptide product from the unacetylated substrate. By comparing the peak areas, the extent of the reaction can be quantified. This method is non-radioactive but may have lower throughput. embopress.org

Continuous Spectrophotometric Assays: These assays monitor the reaction in real-time. A common approach involves a coupled reaction where the release of coenzyme A (CoA) from the acetylation reaction is linked to a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The reaction of the free thiol group on CoA with DTNB produces a yellow-colored product that can be continuously measured at 412 nm. embopress.org

To characterize substrate specificity, researchers use libraries of synthetic peptides with systematically varied N-terminal sequences. nih.govacs.org By testing the activity of a given NAT against this library, a consensus recognition motif can be determined. For instance, studies with rat liver NATs showed that only peptides with N-terminal serine, alanine, methionine, leucine, or phenylalanine were modified, and that the identity of the second and third amino acids also significantly influences activity. nih.govacs.org Such analyses have revealed that different NATs (e.g., NatA, NatB, NatC) have distinct substrate specificities, which is key to predicting which proteins in the proteome are their targets. frontiersin.orgnih.gov

| Assay Type | Principle | Advantages | Disadvantages |

| Radioactive Filter Binding Assay | Transfer of a radiolabeled acetyl group from [³H]Ac-CoA or [¹⁴C]Ac-CoA to a peptide substrate is quantified by scintillation counting. upenn.edu | High sensitivity, well-established. | Requires handling of radioactive materials, discontinuous (end-point) measurement. |

| HPLC-Based Assay | The acetylated product is physically separated from the substrate via HPLC and quantified by peak integration. embopress.org | Non-radioactive, provides direct measurement of product and substrate. | Lower throughput, requires specialized equipment. |

| Continuous Spectrophotometric Assay | The production of CoA is coupled to a chromogenic reaction (e.g., with DTNB), allowing real-time monitoring of enzyme activity. embopress.org | Continuous monitoring allows for detailed kinetic analysis, non-radioactive, high-throughput potential. | Can be subject to interference from compounds that react with thiols. |

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting and quantifying N-Alpha-acetyllysine in biological samples?

- Methodological Answer : this compound is commonly analyzed using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-MS (GC-MS) due to its polar nature and low abundance in biological matrices. For example, metabolomic studies on kidney diseases employed LC-MS to identify this compound as a differential metabolite, achieving high sensitivity with area-under-ROC values >0.89 . Sample preparation often involves protein precipitation, derivatization (for GC-MS), and normalization to internal standards like isotopically labeled analogs.

Q. How is this compound synthesized in vitro for experimental use?

- Methodological Answer : Chemical synthesis typically involves acetylation of L-lysine using acetic anhydride or acetyl chloride under controlled pH conditions. Enzymatic methods using acetyltransferases (e.g., from Bacillus spp.) are also employed for biocatalytic production, as demonstrated in coral probiotic studies where this compound was synthesized by Bacillus sp. GXU-Z9 . Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment.

Q. What metabolic pathways involve this compound, and how are these pathways experimentally validated?

- Methodological Answer : this compound is implicated in amino acid metabolism, pantothenate/CoA biosynthesis, and lysine acetylation pathways. Pathway validation often combines metabolomics with isotopic tracing. For instance, in membranous nephropathy (MN) and IgA nephropathy (IgAN), orthogonal partial least-squares discriminant analysis (OPLS-DA) linked this compound to dysregulated amino acid metabolism, corroborated by pathway enrichment analysis using KEGG databases .

Advanced Research Questions

Q. How can contradictory findings about this compound’s role in different biological systems be resolved?

- Methodological Answer : Contradictions (e.g., its role as a protective metabolite in coral immunity vs. a disease-associated marker in nephropathy ) require context-specific validation. Researchers should:

- Perform cross-species comparative metabolomics to assess conservation of function.

- Use genetic knockout models (e.g., CRISPR/Cas9) to disrupt acetylation enzymes and observe phenotypic changes.

- Integrate multi-omics (transcriptomics, proteomics) to identify upstream regulators (e.g., acetyltransferases) and downstream targets.

Q. What experimental designs are optimal for studying this compound’s epigenetic or post-translational modification roles?

- Methodological Answer : To investigate its role in protein acetylation:

- Cell-based assays : Treat cells with this compound analogs (e.g., acetyl-lysine mimetics) and perform chromatin immunoprecipitation (ChIP-seq) to map acetylation sites.

- In vitro acetylation : Use purified histones or recombinant proteins with acetyl-CoA and sirtuin inhibitors to assess enzymatic acetylation kinetics .

- Animal models : Generate tissue-specific lysine acetyltransferase (KAT) knockout mice and profile this compound levels via targeted metabolomics.

Q. How do researchers address variability in this compound measurements across metabolomic studies?

- Methodological Answer : Key strategies include: